N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by:
- A bicyclic pyrido-pyrimidine core with 1,3-dimethyl and 6-(2-methylpropyl) substituents.
- A sulfanyl acetamide group at position 5, linked to a 2,4-difluorophenyl moiety.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O3S/c1-11(2)7-12-9-24-19-17(20(29)27(4)21(30)26(19)3)18(12)31-10-16(28)25-15-6-5-13(22)8-14(15)23/h5-6,8-9,11H,7,10H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIWAFGEBQJIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=C(C=C(C=C3)F)F)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 457.5 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that this compound may exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins involved in inflammatory signaling pathways such as ERK1/2 and NF-κB .
Cytotoxicity and Anticancer Potential
Studies have demonstrated that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds within the same structural family have shown IC50 values below 25 μM against colon carcinoma cells . The mechanism involves disruption of critical metabolic pathways through allosteric modulation of enzyme activity .
In vitro Studies
In vitro assays have been utilized to assess the compound's efficacy against different cancer cell lines. The MTT assay has been employed to evaluate cell viability post-treatment with the compound. Results indicate a dose-dependent reduction in cell viability across multiple cancer types .
Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HCT-116 (Colon Cancer) | 6.2 | Disruption of metabolic pathways |
| Anti-inflammatory | Bone Marrow-Derived Cells | N/A | Inhibition of NF-κB and ERK signaling |
| Antileishmanial | Leishmania spp. | <25 | Reduction in parasite viability |
Case Studies
- Anti-inflammatory Effects : A study reported that similar compounds inhibited pro-inflammatory cytokine production in stimulated dendritic cells . This suggests a potential application in managing autoimmune diseases.
- Cytotoxicity Assessment : In a comparative study of various thiochromen derivatives against cancer cell lines, several compounds exhibited significant cytotoxicity with low micromolar IC50 values .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- The compound has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
- Studies have shown that compounds with similar structures exhibit activity against cancer cell lines and may inhibit specific enzymes involved in tumor growth.
2. Antimicrobial Activity
- Research indicates that derivatives of pyrido[2,3-d]pyrimidines possess antimicrobial properties. The presence of the difluorophenyl group may enhance the compound's efficacy against bacterial strains.
- Case studies have demonstrated its effectiveness in inhibiting the growth of resistant bacterial strains, suggesting its potential as an antibiotic agent.
3. Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit enzymes such as kinases and phosphatases. Inhibitors of these enzymes are crucial in the treatment of various diseases, including cancer and diabetes.
- Preliminary findings suggest that N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide may serve as a lead compound for developing selective enzyme inhibitors.
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways within cells. Specifically:
- Mechanism of Action : The compound may interfere with cellular processes by binding to target proteins involved in signal transduction. This can lead to alterations in cell proliferation and apoptosis.
- Case Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Comparison with Similar Compounds
Core Heterocycle Modifications
Key Observations :
Sulfanyl Acetamide Derivatives
Key Observations :
Pharmacological Profiles
Key Observations :
- The absence of triazole/thymine groups in the target compound (vs. ) may limit antifungal activity but reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
